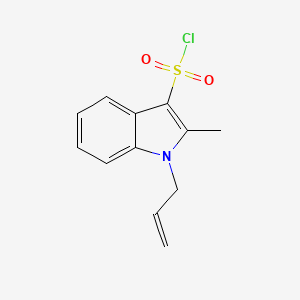
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals This particular compound is characterized by the presence of an allyl group, a methyl group, and a sulfonyl chloride group attached to the indole ring
Méthodes De Préparation
The synthesis of 1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Allyl and Methyl Groups: The allyl and methyl groups can be introduced through alkylation reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions.
Coupling Reactions: The allyl group can undergo coupling reactions, such as Heck or Suzuki coupling, to form more complex structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride has several applications in scientific research:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride depends on its specific application. In biological systems, indole derivatives often interact with enzymes and receptors, modulating their activity. For example, they can inhibit enzymes involved in cell proliferation, leading to anticancer effects . The sulfonyl chloride group can also react with nucleophilic sites in proteins, potentially altering their function .
Comparaison Avec Des Composés Similaires
1-Allyl-2-methyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-3-sulfonyl chloride: Similar structure but lacks the allyl group, which may affect its reactivity and biological activity.
1-Allyl-1H-indole-3-sulfonyl chloride: Lacks the methyl group, which can influence its chemical properties and applications.
1-Allyl-2-methyl-1H-indole-3-carboxylic acid:
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and applications.
Propriétés
Formule moléculaire |
C12H12ClNO2S |
|---|---|
Poids moléculaire |
269.75 g/mol |
Nom IUPAC |
2-methyl-1-prop-2-enylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H12ClNO2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h3-7H,1,8H2,2H3 |
Clé InChI |
DHKIIZFSDMUUNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC=C)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxypyrazolo[1,5-a]pyridine-3-carbohydrazide](/img/structure/B12828321.png)
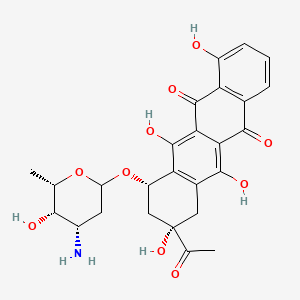

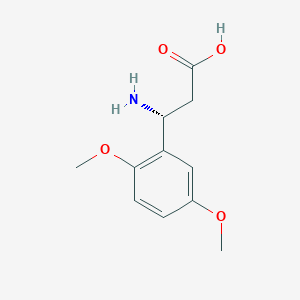
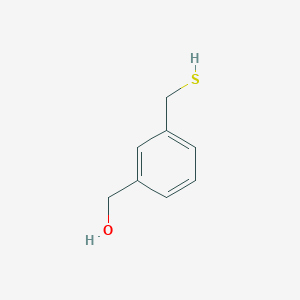


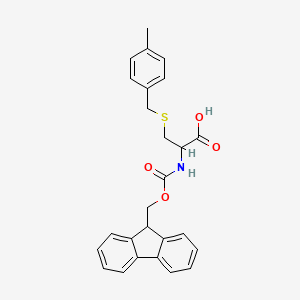
![8-Bromo-1-chlorodibenzo[b,d]thiophene](/img/structure/B12828385.png)
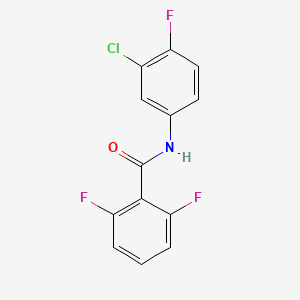
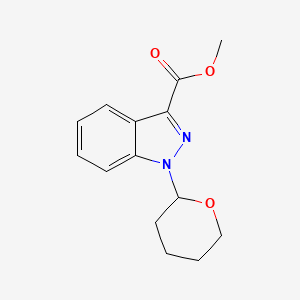
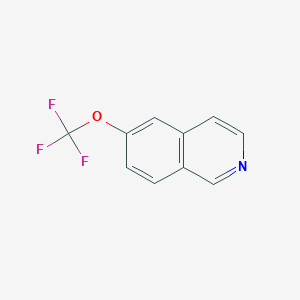
![1-(Cyanomethyl)-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B12828403.png)
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B12828410.png)
